molecular formula C12H13NO B13996612 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one CAS No. 70259-97-1

3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B13996612
CAS No.: 70259-97-1
M. Wt: 187.24 g/mol
InChI Key: DMXCXVILHMZQND-UHFFFAOYSA-N
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Description

3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a five-membered pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one typically involves the reaction of 4-methylbenzaldehyde with a suitable amine and an appropriate carbonyl compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrrolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidin-2-one: A structurally related compound with similar chemical properties but different biological activities.

    4-Methylphenyl derivatives: Compounds with the same aromatic ring but different substituents, leading to varied chemical and biological properties.

Uniqueness: 3-Methylidene-1-(4-methylphenyl)pyrrolidin-2-one is unique due to its specific combination of the pyrrolidinone ring and the 4-methylphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

70259-97-1

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-methylidene-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13NO/c1-9-3-5-11(6-4-9)13-8-7-10(2)12(13)14/h3-6H,2,7-8H2,1H3

InChI Key

DMXCXVILHMZQND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(=C)C2=O

Origin of Product

United States

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